Cas no 20481-15-6 (ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE)

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core, functionalized with a chloro substituent at the 4-position and ester group at the 5-position. This structure imparts versatility as a synthetic intermediate in medicinal and agrochemical research. The presence of both chloro and ester moieties enhances reactivity, facilitating further derivatization via nucleophilic substitution or hydrolysis. Its rigid bicyclic framework contributes to stability, while the dimethyl groups may influence solubility and steric properties. The compound is particularly valuable in the development of pharmacologically active molecules, offering a scaffold for targeted modifications in drug discovery and fine chemical synthesis.
ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE structure
20481-15-6 structure
Product Name:ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
CAS No:20481-15-6
MF:C11H12ClN3O2
MW:253.684881210327
MDL:MFCD00067954
CID:241201
PubChem ID:2736380
Update Time:2025-06-11

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 4-CHLORO-1,3-DIMETHYLPYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
    • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
    • Ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
    • ETHYL 4-CHLORO-5,7-DIMETHYLPYRAZOLO(3,4-B)PYRIDINE-3-CARBOXYLATE
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylicacid, 4-chloro-1,3-dimethyl-, ethyl ester
    • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
    • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
    • ETHYL 4-CHLORO-1,3-DIMETHYLPYRAZOLO[3,4-B]PYRIDINE5-CARBOXYLATE
    • 5-carbethoxy-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
    • ethyl 4-chloro-5,7-dimethylpyrazolo[3,4-b]pyridine-3-carboxylate
    • SY063259
    • PB18441
    • AKOS025117210
    • 20481-15-6
    • MFCD00067954
    • QJXXEUYFFZWYCX-UHFFFAOYSA-N
    • ethyl 4-chloro-1,3-dimethyl-1h pyrazolo[3,4-b]pyridine-5-carboxylate
    • Ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine 5-carboxylate
    • FT-0626074
    • P10057
    • SCHEMBL583418
    • ethyl 4-chloro-1, 3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
    • ethyl 4-chloro-1, 3-dimethylpyrazolo[3, 4-b]pyridine-5-carboxylate
    • ETHYL4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-chloro-1,3-dimethyl-, ethyl ester
    • CS-0055237
    • DTXSID20371320
    • AS-50385
    • ethyl 4-chloro-1,3-dimethylpyrazolo [3,4-b]pyridine-5-carboxylate
    • EN300-127322
    • W-206519
    • DB-004911
    • ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
    • MDL: MFCD00067954
    • Inchi: 1S/C11H12ClN3O2/c1-4-17-11(16)7-5-13-10-8(9(7)12)6(2)14-15(10)3/h5H,4H2,1-3H3
    • InChI Key: QJXXEUYFFZWYCX-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=CN=C2C=1C(C)=NN2C

Computed Properties

  • Exact Mass: 253.06200
  • Monoisotopic Mass: 253.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57A^2

Experimental Properties

  • Density: 1.38
  • Melting Point: 89-90°C
  • Boiling Point: 356°C at 760 mmHg
  • Flash Point: 169.1°C
  • Refractive Index: 1.62
  • PSA: 57.01000
  • LogP: 2.10680

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE Pricemore >>

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ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20481-15-6)ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
Order Number:A814594
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:01
Price ($):169.0
Email:sales@amadischem.com

Additional information on ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE

ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE (CAS No. 20481-15-6): A Comprehensive Overview

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 20481-15-6) is a highly intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, exhibits a unique blend of pharmacological properties that make it a promising candidate for further exploration in drug development.

The molecular structure of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate consists of a fused pyrazole and pyridine ring system, which is further functionalized with a carboxylate ester group and a chloro substituent. This arrangement not only contributes to its distinct chemical profile but also opens up numerous possibilities for its interaction with biological targets. The presence of the chloro group at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazolo[3,4-b]pyridine derivatives due to their diverse biological activities. Studies have shown that these compounds exhibit various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate makes it particularly interesting for investigating its biological efficacy.

One of the most notable features of this compound is its ability to modulate key biological pathways involved in cancer progression. Research has indicated that it can inhibit the activity of enzymes such as kinases, which are crucial for cell proliferation and survival. Additionally, it has shown promise in inducing apoptosis in cancer cells while minimizing toxicity to healthy cells. These findings have positioned ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a potential lead compound for the development of novel anticancer therapies.

The synthetic route to ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key steps include the condensation of appropriate precursors to form the pyrazolo[3,4-b]pyridine core, followed by functionalization with the chloro group and the carboxylate ester moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions on the ring system.

The importance of structural diversity in drug discovery cannot be overstated. The unique scaffold of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate provides a rich platform for further chemical modifications aimed at optimizing its pharmacological properties. Researchers are exploring various strategies to enhance its potency, selectivity, and bioavailability. For instance, derivatization of the carboxylate ester group into different functional forms could lead to improved solubility and metabolic stability.

In addition to its potential in oncology research, ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promise in other therapeutic areas as well. Preliminary studies have suggested that it may have applications in treating neurological disorders by modulating neurotransmitter activity. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting central nervous system disorders.

The development of new drugs is a complex process that requires extensive characterization of both chemical and biological properties. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structural integrity of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Additionally, computational methods such as molecular docking and molecular dynamics simulations are being used to predict how this compound interacts with biological targets at the molecular level.

The safety profile of any potential drug candidate is a critical consideration before moving into clinical trials. While initial studies suggest that ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is well-tolerated at moderate doses in preclinical models, further research is needed to assess its long-term effects and potential side effects. Toxicological studies are being conducted to evaluate its safety profile and determine the appropriate dosage range for therapeutic use.

The future prospects for ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are promising given its unique chemical structure and diverse biological activities. As research continues to uncover new therapeutic applications for this compound and related derivatives,it is likely to play an increasingly important role in drug development efforts aimed at addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20481-15-6)ETHYL 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
A814594
Purity:99%
Quantity:10g
Price ($):169.0
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